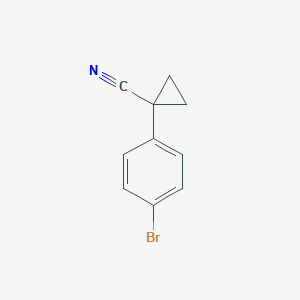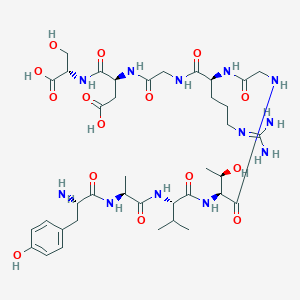
Tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide L-aspartique est un acide aminé naturel qui joue un rôle crucial dans la biosynthèse des protéines. C’est l’un des 22 acides aminés protéinogènes, ce qui signifie qu’il est directement incorporé dans les protéines pendant la traduction. L’acide L-aspartique est un acide aminé non essentiel chez l’homme, ce qui signifie que l’organisme peut le synthétiser en fonction des besoins. On le trouve à la fois chez les animaux et les plantes, et il est particulièrement abondant dans la canne à sucre et la betterave à sucre .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide L-aspartique peut être synthétisé selon différentes méthodes. Une méthode courante consiste à effectuer une synthèse enzymatique en utilisant des Escherichia coli génétiquement modifiés. Ce procédé utilise le plasma de maïs comme milieu de culture principal, en optimisant les conditions telles que la peptone, le lactose et la période d’incubation afin de maximiser l’activité de l’aspartase . Une autre méthode consiste à intercaler l’acide L-aspartique dans des hydroxydes doubles lamellaires par coprécipitation, ce qui conserve l’activité optique de l’acide L-aspartique .
Méthodes de production industrielle
Dans les milieux industriels, l’acide L-aspartique est souvent produit à partir d’acide fumarique en utilisant des cellules contenant de l’aspartase. Le procédé consiste à effectuer un titrage au point isoélectrique avec de l’acide sulfurique pour extraire l’acide L-aspartique . Cette méthode est efficace et largement utilisée dans la production d’acide L-aspartique pour diverses applications.
Analyse Des Réactions Chimiques
L’acide L-aspartique subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’acide L-aspartique peut être oxydé pour former de l’oxaloacétate, un intermédiaire clé du cycle de l’acide citrique.
Réduction : La réduction de l’acide L-aspartique peut conduire à la formation d’aspartate, qui joue un rôle dans la neurotransmission.
Substitution : L’acide L-aspartique peut participer à des réactions de substitution, où son groupe amino est remplacé par d’autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent l’oxaloacétate, l’aspartate et divers dérivés substitués .
Applications de la recherche scientifique
L’acide L-aspartique a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de divers composés organiques et comme catalyseur chiral dans la synthèse asymétrique.
Applications De Recherche Scientifique
L-aspartic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a chiral catalyst in asymmetric synthesis.
Mécanisme D'action
L’acide L-aspartique exerce ses effets par le biais de différentes cibles moléculaires et voies. Il est formé par la transamination de l’oxaloacétate, un intermédiaire du cycle de l’acide citrique. L’acide L-aspartique sert de précurseur pour la synthèse des protéines, des oligopeptides, des purines, des pyrimidines, des acides nucléiques et de la L-arginine . Il joue également un rôle dans la production d’énergie en favorisant le métabolisme du cycle de Krebs .
Comparaison Avec Des Composés Similaires
L’acide L-aspartique est souvent comparé à son énantiomère, l’acide D-aspartique. Alors que l’acide L-aspartique est directement incorporé dans les protéines, l’acide D-aspartique a des rôles biologiques plus limités et est principalement impliqué dans la neurogenèse et le système endocrinien . D’autres composés similaires comprennent l’acide L-glutamique, qui partage des fonctions similaires dans la neurotransmission et la synthèse des protéines, mais qui diffère par la structure de sa chaîne latérale et ses rôles spécifiques dans les voies métaboliques .
Propriétés
Numéro CAS |
115834-39-4 |
|---|---|
Formule moléculaire |
C38H60N12O15 |
Poids moléculaire |
925 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H60N12O15/c1-17(2)29(49-31(58)18(3)45-32(59)22(39)12-20-7-9-21(53)10-8-20)36(63)50-30(19(4)52)35(62)44-15-26(54)46-23(6-5-11-42-38(40)41)33(60)43-14-27(55)47-24(13-28(56)57)34(61)48-25(16-51)37(64)65/h7-10,17-19,22-25,29-30,51-53H,5-6,11-16,39H2,1-4H3,(H,43,60)(H,44,62)(H,45,59)(H,46,54)(H,47,55)(H,48,61)(H,49,58)(H,50,63)(H,56,57)(H,64,65)(H4,40,41,42)/t18-,19+,22-,23-,24-,25-,29-,30-/m0/s1 |
Clé InChI |
HGUIGIFJDSEBMS-YZUVYHPZSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
| 115834-39-4 | |
Séquence |
YAVTGRGDS |
Synonymes |
TAVTGAGAS Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser tyrosyl-alanyl-valyl-threonyl-glycyl-arginyl-glycyl-aspartyl-serine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


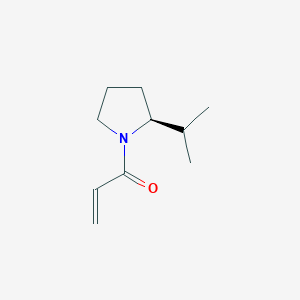


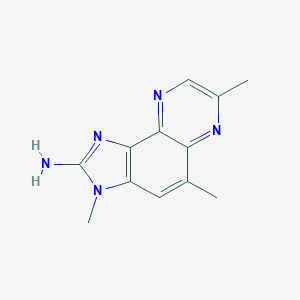
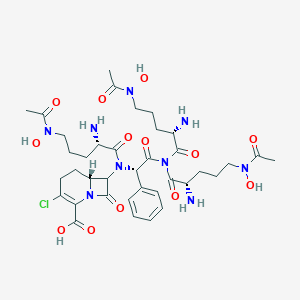
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
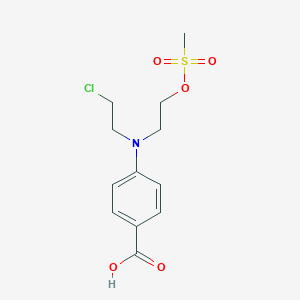
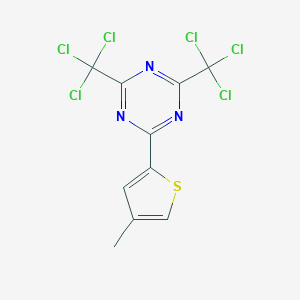
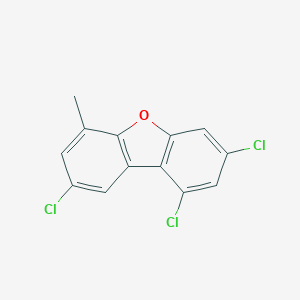
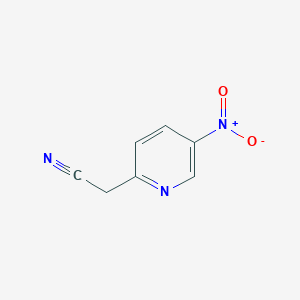
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)

